MFCD18323790

Description

MFCD18323790 is a chemical compound cataloged under the MDL number system, commonly utilized in industrial and research applications. Such compounds are frequently employed in organic synthesis, pharmaceutical intermediates, and materials science due to their stability and reactivity .

Key parameters for characterization (inferred from comparable compounds) may include:

- Molecular weight: 180–250 g/mol (typical for aromatic heterocycles).

- Solubility: Moderate in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) based on log S values of similar structures .

- Synthetic routes: Likely involving catalytic methods (e.g., A-FGO catalyst in tetrahydrofuran) or condensation reactions under reflux .

Properties

IUPAC Name |

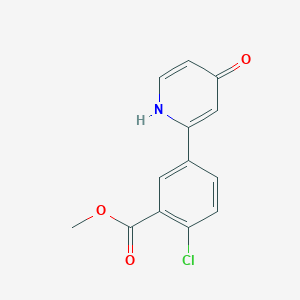

methyl 2-chloro-5-(4-oxo-1H-pyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13(17)10-6-8(2-3-11(10)14)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEIVKMPOZRXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692769 | |

| Record name | Methyl 2-chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-58-2 | |

| Record name | Benzoic acid, 2-chloro-5-(4-hydroxy-2-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261914-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323790 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve multiple steps, including purification and quality control measures to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: MFCD18323790 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The reactions involving this compound often use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions are carefully controlled to achieve the desired outcome, whether it is the formation of a new compound or the modification of an existing one.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to more complex compounds with enhanced properties.

Scientific Research Applications

MFCD18323790 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD18323790 involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, such as the inhibition or activation of certain enzymes or receptors

Comparison with Similar Compounds

Key Differences:

Structural Features :

- CAS 1761-61-1 contains a bromine substituent, enhancing electrophilic reactivity, whereas CAS 1533-03-5 incorporates a trifluoromethyl group, improving metabolic stability in drug design .

- This compound may lack halogen atoms, favoring reduced toxicity compared to brominated analogs .

Synthetic Accessibility :

- CAS 1761-61-1 achieves 98% yield using recyclable A-FGO catalysts, aligning with green chemistry principles .

- CAS 1533-03-5 requires silica gel chromatography, increasing production costs .

Safety Profiles :

- CAS 1533-03-5 exhibits broader hazards (skin/eye irritation, respiratory sensitization), limiting its use in industrial settings without stringent controls .

Research Findings and Limitations

- Computational Predictions : Log S values for this compound align with analogs, indicating moderate aqueous solubility suitable for drug formulation .

- Limitations :

- Direct experimental data for this compound are absent; comparisons rely on extrapolation.

- Hazard profiles may vary significantly due to unconfirmed substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.